molecular formula C14H16N4O3 B2653681 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pyrazine-2-carboxamide CAS No. 2034246-18-7

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pyrazine-2-carboxamide

Cat. No.: B2653681
CAS No.: 2034246-18-7
M. Wt: 288.307
InChI Key: DPAZMVUKBQMBEJ-UHFFFAOYSA-N
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Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pyrazine-2-carboxamide is a synthetic organic compound Its structure includes a pyrazine ring and a pyridinone moiety, which are connected through an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyridinone moiety: This can be achieved through the condensation of appropriate starting materials under acidic or basic conditions.

    Attachment of the ethyl linker: This step might involve alkylation reactions using ethyl halides or similar reagents.

    Formation of the pyrazine ring:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pyrazine-2-carboxamide may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pyrazine-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pyrazine-2-carboxamide analogs: Compounds with similar structures but different substituents.

    Other pyrazine derivatives: Compounds containing the pyrazine ring with various functional groups.

    Pyridinone derivatives: Compounds with the pyridinone moiety and different linkers or substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-10-7-11(21-2)8-13(19)18(10)6-5-17-14(20)12-9-15-3-4-16-12/h3-4,7-9H,5-6H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAZMVUKBQMBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=NC=CN=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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